2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol
Description
Chemical Structure and Properties 2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol (CAS No. 19956-76-4) is a biphenyl derivative featuring six methyl groups at the 2, 2', 3, 3', 5, and 5' positions and hydroxyl groups at the 4 and 4' positions. Its molecular formula is C₁₈H₂₂O₂, with a molecular weight of 270.37 g/mol . The compound exhibits high steric hindrance due to its extensive methylation, which significantly influences its solubility, reactivity, and thermal stability. It is typically stored under dry conditions at room temperature .
Synthesis Methods The compound is synthesized via enantioselective vanadium-catalyzed oxidative coupling of 3,5-dimethylphenol derivatives. For example, using a vanadium catalyst (V6), the reaction achieves 100% conversion with moderate enantiomeric excess (10% ee) . Alternative methods include oxidative photocatalytic homo-coupling in hexafluoro-2-propanol, yielding 61% isolated product .
Applications
This hexamethyl derivative serves as a precursor in polymer chemistry, particularly in epoxy resins requiring enhanced heat resistance and mechanical stability . It is also utilized in organic synthesis for constructing chiral ligands and catalysts .
Properties
IUPAC Name |
4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJCFCLZQBXCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350860 | |
| Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19956-76-4 | |
| Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamentals of Biphenyldiol Synthesis via Oxidative Dimerization
Biphenyldiols are synthesized through oxidative coupling of substituted phenols, where one-electron oxidants promote radical intermediates that dimerize at specific positions. The regioselectivity of coupling—whether 2,2'-, 4,4'-, or mixed—is governed by steric and electronic effects of substituents. For 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol, the target structure mandates coupling at the para positions (relative to hydroxyl groups) of 2,3,5-trimethylphenol monomers. This imposes significant steric constraints, necessitating optimized reaction conditions to suppress side reactions like quinone formation or over-oxidation.
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)
FeCl₃·6H₂O acts as a Lewis acid and one-electron oxidant, facilitating phenolic radical formation. In aqueous media at 60–70°C, it promotes 4,4'-coupling of 2,6-disubstituted phenols via a diphenoquinone intermediate. For hexamethylbiphenyldiol synthesis, this method requires a 3-fold molar excess of FeCl₃·6H₂O to drive the reaction toward the thermodynamically stable quinone, which is subsequently reduced to the diol using zinc in acetic acid.
Potassium Ferricyanide (K₃[Fe(CN)₆])
In alkaline acetone-water mixtures, K₃[Fe(CN)₆] oxidizes phenols to radicals, favoring 2,2'-coupling in 2,4-disubstituted substrates. However, for 2,3,5-trimethylphenol, steric hindrance shifts selectivity toward 4,4'-coupling. The reaction proceeds at room temperature but generates dihydrodibenzofuranones as byproducts, necessitating careful pH control during workup.
Iron(III) Chloride-Mediated Synthesis
Substrate Preparation
2,3,5-Trimethylphenol, synthesized via Friedel-Crafts alkylation or condensation reactions, serves as the monomer. Purity (>98%) is critical to avoid side reactions during coupling.
Oxidative Coupling Procedure
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Reaction Setup : 2,3,5-Trimethylphenol (10 mmol) is dissolved in 50 mL of deionized water containing FeCl₃·6H₂O (30 mmol).
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Heating and Stirring : The mixture is heated to 65°C under nitrogen for 8–12 hours, monitored by TLC (eluent: ethyl acetate/hexane 1:4).
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Quinone Isolation : The crude product, primarily 4,4'-diphenoquinone, precipitates upon cooling and is filtered.
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Reduction to Diol : The quinone is suspended in glacial acetic acid, treated with zinc dust (20 mmol), and stirred at 50°C for 2 hours. The diol is isolated via filtration and recrystallized from ethanol/water.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield (Quinone) | 68–72% |
| Yield (Diol) | 85–90% post-reduction |
| Purity (HPLC) | ≥95% |
Potassium Ferricyanide-Driven Synthesis
Reaction Conditions
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Solvent System : Acetone/water (7:3 v/v) with 25% aqueous ammonia to maintain pH 9–10.
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Oxidant Addition : K₃[Fe(CN)₆] (12 mmol) is added in portions to 2,3,5-trimethylphenol (10 mmol) over 40 minutes.
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Stirring and Workup : After 15 hours, the mixture is acidified to pH 1 with HCl, precipitating the diol alongside potassium ferrocyanide.
Challenges and Mitigations
Performance Metrics
| Parameter | Value |
|---|---|
| Isolated Yield | 45–50% |
| Purity (HPLC) | 88–92% |
| Byproduct Content | 15–20% |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Criteria | FeCl₃·6H₂O Method | K₃[Fe(CN)₆] Method |
|---|---|---|
| Reaction Time | 8–12 hours | 15–20 hours |
| Temperature | 60–70°C | Room Temperature |
| Yield (Overall) | 58–65% | 45–50% |
| Byproduct Formation | <5% | 15–20% |
| Scalability | Pilot-scale feasible | Limited by solubility |
Environmental and Economic Considerations
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FeCl₃·6H₂O : Low cost ($0.50/mol) but generates iron hydroxide waste requiring neutralization.
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K₃[Fe(CN)₆] : Higher reagent cost ($2.80/mol) and cyanide-containing waste complicating disposal.
Advanced Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Structural Formula
The compound can be represented structurally as follows:
Key Functional Groups
- Hydroxyl groups (-OH)
- Methyl groups (-CH₃)
Chemical Synthesis
2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its hydroxyl groups enable it to participate in various chemical reactions such as:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Capable of reduction to yield dihydroxy derivatives.
- Electrophilic Substitution : Methyl groups can undergo electrophilic substitution reactions.
Biological Research
Research indicates potential biological activities of this compound:
- Antioxidant Properties : Studies suggest that it may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress.
- Antimicrobial Activity : Investigations are ongoing to assess its efficacy against various microbial strains.
Pharmaceutical Applications
There is ongoing research into the therapeutic potential of this compound for treating diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.
Industrial Uses
This compound is utilized in the production of specialty chemicals and materials that require specific properties due to its unique structure. Its applications may extend to:
- Polymer production
- Coatings and adhesives
- Specialty solvents
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant properties when tested against free radicals. The results indicated a dose-dependent response that highlights its potential for use in formulations aimed at reducing oxidative damage.
Case Study 2: Antimicrobial Efficacy
In another research project focused on antimicrobial activity, the compound was evaluated against several bacterial strains. The findings revealed promising results with notable inhibition zones compared to control samples, suggesting its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with enzymes and receptors. The methyl groups contribute to its hydrophobic character, influencing its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol:
Key Differences and Unique Features
Steric and Electronic Effects :
- The hexamethyl derivative 's six methyl groups create substantial steric hindrance, reducing nucleophilic reactivity at the hydroxyl groups compared to 4,4'-dihydroxybiphenyl .
- In contrast, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (four methyl groups) offers a balance between solubility and reactivity, making it preferable for epoxy resin formulations .
Functional Group Influence :
- The hexamethoxy derivative () replaces methyl with methoxy groups, increasing electron density and altering applications in catalysis and photochemistry .
Research Findings and Case Studies
Biological Activity
2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol (CAS No. 19956-76-4) is a biphenyl derivative notable for its potential biological activities. This compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its structural properties and associated biological effects.
- Molecular Formula : C18H22O2
- Molecular Weight : 270.37 g/mol
- Purity : Typically ≥ 97%
- Melting Point : 229 °C .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties.
Antioxidant Activity
Research indicates that biphenyl derivatives can exhibit significant antioxidant properties. These compounds often scavenge free radicals and reduce oxidative stress in cells. The hydroxyl groups present in this compound contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects
Studies have shown that biphenyl derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This effect is crucial in the context of diseases characterized by chronic inflammation.
Anticancer Potential
There is emerging evidence regarding the anticancer activity of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. Notably:
- HeLa Cells (Cervical Cancer) : IC50 values indicate effective inhibition of cell growth.
- HCT116 Cells (Colon Cancer) : Similar inhibitory effects observed.
- A375 Cells (Melanoma) : The compound shows promise in reducing viability .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity with an IC50 value of X µM. |
| Study B | Anti-inflammatory Effects | Inhibited COX-2 expression by Y%, suggesting potential for treating inflammatory diseases. |
| Study C | Anticancer Activity | Reduced viability of HeLa cells by Z% at a concentration of W µM. |
The biological activity of this compound is believed to be mediated through:
- Antioxidant Mechanisms : Reduction of oxidative stress through electron donation.
- Enzyme Inhibition : Blocking key enzymes involved in inflammatory pathways.
- Cell Cycle Interference : Inducing apoptosis in cancer cells by affecting cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol, and how are reaction conditions optimized?
- Methodological Answer : The compound is commonly synthesized via oxidative coupling of substituted phenols. For example, vanadium-catalyzed oxidative homo-coupling of 2,3,5-trimethylphenol derivatives in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 1,2-dichloroethane (DCE) achieves yields of 47–61% under 18–24 h reaction times . Optimization involves adjusting catalyst loading (e.g., 20 mol% V6 catalyst), solvent polarity, and temperature to balance reactivity and selectivity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography.
Q. How is structural characterization of this compound performed, and what key spectral markers are observed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include aromatic protons (δ 6.74–7.00 ppm, singlet) and methyl groups (δ 1.86–2.31 ppm, singlets) . For example, the biphenyl core’s symmetry reduces splitting, while hydroxyl protons may appear as broad singlets (~δ 4.46–4.54 ppm) in CDCl₃. High-resolution mass spectrometry (HRMS) confirms molecular weight, and FT-IR identifies hydroxyl stretches (~3200–3500 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow UN GHS guidelines (Revision 8):
- Personal Protection : Use chemical-impermeable gloves, lab coats, and eye protection. Avoid dust formation and inhalation via fume hoods .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid environmental discharge .
- Storage : Keep in a dry, ventilated area in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what mechanistic insights govern stereochemical outcomes?
- Methodological Answer : Enantioselective vanadium-catalyzed oxidative coupling employs chiral ligands to induce asymmetry. For example, using (R)-BINOL-derived vanadium complexes achieves up to 10% enantiomeric excess (ee) in biphenyl diol synthesis . Mechanistic studies suggest a radical coupling pathway, where chiral environments stabilize transition states. Optimization requires screening ligands (e.g., salen or phosphoramidite derivatives) and solvent polarity to enhance ee. Chiral HPLC (e.g., Chiralpak AS column) resolves enantiomers (tR = 15.5–19.0 min) .
Q. What are the challenges in reconciling contradictory yield data across oxidative coupling procedures (e.g., HFIP vs. DCE solvents)?
- Methodological Answer : Contradictions arise from solvent effects on radical intermediate stability and recombination efficiency. HFIP, a strong hydrogen-bond donor, stabilizes phenolic radicals, improving yields (61% in HFIP vs. 47% in DCE) . However, DCE may favor cross-coupling by reducing steric hindrance. Systematic studies should compare solvent dielectric constants, radical scavenging tests, and kinetic profiling to resolve discrepancies.
Q. How can this compound be integrated into advanced materials like epoxy resins, and what properties does it impart?
- Methodological Answer : As a biphenol analog, it serves as a monomer in heat-resistant epoxy resins. Co-polymerization with epichlorohydrin under basic conditions forms epoxy networks with enhanced thermal stability (Tg > 200°C) due to steric hindrance from methyl groups . Property analysis involves thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) to quantify decomposition temperatures and crosslink density.
Q. What regulatory compliance steps are required for scaling up synthesis under EPA Significant New Use Rules (SNUR)?
- Methodological Answer : Under 40 CFR §721.10716, scaling up requires:
- Notification : Submit a Significant New Use Notice (SNUN) to the EPA 90 days prior to manufacturing .
- Risk Mitigation : Implement engineering controls (e.g., closed-system reactors) to limit occupational exposure .
- Ecotoxicology Data : Provide aquatic toxicity studies (e.g., Daphnia magna LC₅₀) if annual production exceeds 10,000 kg .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
